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A comprehensive review of bioequivalence studies for generic orphenadrine citrate extended-

release (ER) tablets reveals that the generic formulation is bioequivalent to the reference listed

drug, Norflex®. This conclusion is supported by in vivo pharmacokinetic studies in healthy

human subjects and in vitro dissolution testing, as documented in the U.S. Food and Drug

Administration (FDA) bioequivalence review for Abbreviated New Drug Application (ANDA) 40-

249, submitted by Kiel Laboratories, Inc.[1]

The bioequivalence of the generic 100 mg orphenadrine citrate ER tablets was established

through rigorous testing under both fasting and non-fasting conditions.[1] The studies were

designed to compare the rate and extent of absorption of the generic product against the

Norflex® 100 mg tablets, manufactured by 3M Pharmaceuticals.[1] The results of these studies

indicated that the bioavailability of the generic tablet is similar to that of the reference product.

[1]

Comparative Pharmacokinetic Analysis
While the full dataset from the in vivo bioequivalence studies is not publicly available, the FDA's

review provides a summary of the key pharmacokinetic parameters. The studies demonstrated

that the 90% confidence intervals for the ratio of the geometric means of the area under the

plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) for the

generic and reference products were within the acceptable limits for bioequivalence.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b3060962?utm_src=pdf-interest
https://www.accessdata.fda.gov/drugsatfda_docs/anda/99/40249_Orphenadrine%20Citrate_Bioeqr.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/anda/99/40249_Orphenadrine%20Citrate_Bioeqr.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/anda/99/40249_Orphenadrine%20Citrate_Bioeqr.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/anda/99/40249_Orphenadrine%20Citrate_Bioeqr.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The FDA's summary noted that the AUC and Cmax of the test product were only 1-2% lower

than that of the reference product, indicating a high degree of similarity in their in vivo

performance.[1]

Table 1: Summary of Pharmacokinetic Bioequivalence Findings

Parameter Outcome

Bioequivalence (Fasting)
The generic product is bioequivalent to the

reference product under fasting conditions.[1]

Bioequivalence (Fed)

The bioavailability of the generic product is

similar to the reference product under non-

fasting conditions.[1]

AUC and Cmax Comparison

The AUC and Cmax of the generic product were

found to be 1-2% lower than the reference

product.[1]

In Vitro Dissolution Studies
In addition to the in vivo studies, comprehensive in vitro dissolution testing was conducted to

compare the release profiles of the generic and reference tablets. These studies were

performed in aqueous media across a range of pH levels to simulate the conditions of the

gastrointestinal tract.[1] The dissolution profiles of the test and reference tablets were found to

be similar across all tested media, further supporting the bioequivalence of the generic product.

[1]

Table 2: Dissolution Study Protocols
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Parameter Description

Apparatus USP Apparatus 2 (Paddles)[1]

Rotation Speed 50 and 75 rpm[1]

Volume 900 mL[1]

Media

Water, 0.1N HCl (pH 1.25), Sodium Acetate

Buffer (pH 4.5), Potassium Phosphate Buffer

(pH 6.4)[1]

Conclusion
Similar dissolution profiles were observed for

the test and reference tablets in all media.[1]

Experimental Protocols
The bioequivalence of the generic orphenadrine citrate ER tablets was established through

well-defined clinical and laboratory protocols.

In Vivo Bioequivalence Study Protocol
The in vivo studies were conducted as single-dose, two-way crossover studies in healthy male

and non-pregnant female subjects. The studies were performed under both fasting and fed

conditions to assess the effect of food on drug absorption.

A washout period was observed between the two treatment periods. Blood samples were

collected at predetermined time intervals (predose, and at 1, 2, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24,

36, 48, 72, and 96 hours post-dose) to determine the plasma concentrations of orphenadrine.

[1] The plasma samples were analyzed using a validated analytical method.

In Vitro Dissolution Study Protocol
Dissolution testing was performed on 12 individual tablets of both the generic and reference

products. The studies utilized a USP Apparatus 2 (paddle method) at 50 and 75 rpm. The

dissolution profiles were generated in 900 mL of four different media: water, 0.1N HCl (pH

1.25), sodium acetate buffer (pH 4.5), and potassium phosphate buffer (pH 6.4).[1]
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The following diagrams illustrate the workflow of the bioequivalence study and the logical

framework for determining bioequivalence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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